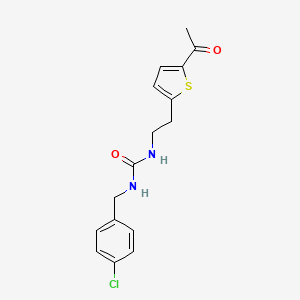

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea

Description

Properties

IUPAC Name |

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-[(4-chlorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2S/c1-11(20)15-7-6-14(22-15)8-9-18-16(21)19-10-12-2-4-13(17)5-3-12/h2-7H,8-10H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPCESRGSUKOCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea (CAS Number: 2034273-00-0) is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is CHClNOS, with a molecular weight of 336.8 g/mol. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The urea moiety is known to facilitate hydrogen bonding, which enhances binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation: It can act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction | |

| HeLa | 15.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest moderate effectiveness against Gram-positive bacteria, indicating potential use as an antimicrobial agent .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | Not effective |

Case Study 1: Synthesis and Evaluation

A study focused on the synthesis of various urea derivatives, including the target compound, highlighted its promising biological profile. The synthesized compound was evaluated for its cytotoxicity against several cancer cell lines, demonstrating significant activity comparable to established chemotherapeutics .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that modifications in the thiophene ring enhance biological activity. Substituents at specific positions were found to modulate the binding affinity and selectivity towards target proteins .

Comparison with Similar Compounds

Ectylurea (MM1380.00)

- Structure : Simpler urea derivative with a chlorobenzyl group (C₇H₇ClN₂O).

- Key Differences : Lacks the thiophene-acetyl moiety.

- Properties : Lower molecular weight (170.59 g/mol ) and LogP (~1.5 ), indicating reduced lipophilicity compared to the target compound.

1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

- Structure : Urea linked to a 4-chlorophenyl group and a 5-ethyl-thiadiazole ring (C₁₁H₁₂ClN₅OS).

- Key Differences : Thiadiazole (electron-deficient heterocycle) replaces thiophene; ethyl substituent vs. acetyl.

- Properties : Lower molecular weight (305.76 g/mol ) and LogP (~2.8 ).

- Activity : Demonstrated antifungal properties in preliminary studies, likely due to thiadiazole’s bioactivity .

1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea

- Structure : Features a styryl group conjugated to the thiadiazole ring (C₁₇H₁₄ClN₅OS).

- Key Differences : Extended π-system from the styryl group enhances lipophilicity (LogP ~4.1 ).

- Properties : Single-crystal X-ray data (R factor = 0.068) confirms planar geometry, favoring π-π stacking. Higher molecular weight (387.84 g/mol ) than the target compound.

- Activity : Improved binding affinity in enzyme assays, attributed to the conjugated system .

Tetrahydrobenzo[b]thiophene Ureas (e.g., 7a–7d)

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-(7-(2-morpholinoethoxy)benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)urea

- Structure: Complex heterocyclic system with morpholinoethoxy and benzoimidazothiazole groups (CAS: 950769-58-1).

- Key Differences: Larger molecular weight (~600 g/mol) and polar morpholino group improve solubility but increase metabolic instability.

Comparative Data Table

Key Findings and Implications

- Thiophene vs. Thiadiazole : The target compound’s acetylthiophene moiety offers balanced electronic effects (acetyl electron-withdrawing) and sulfur-mediated interactions, contrasting with thiadiazole’s electron deficiency and bioactivity in antifungal contexts .

- Substituent Effects : The 4-chlorobenzyl group is a common feature in ureas with sedative or kinase-inhibitory activity, but its pairing with acetylthiophene distinguishes the target compound from simpler analogs like Ectylurea .

- Structural Complexity : Increasing heterocyclic complexity (e.g., benzoimidazothiazole in ) may compromise metabolic stability, whereas the target compound’s moderate size and lipophilicity suggest favorable pharmacokinetics .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1 : Preparation of the thiophene core via cyclization of alkynyl thioanisoles (e.g., gold(I)-catalyzed cyclization) to form 5-acetylthiophene derivatives .

- Step 2 : Functionalization of the thiophene with ethylamine to introduce the ethyl linker.

- Step 3 : Coupling with 4-chlorobenzyl isocyanate to form the urea moiety under anhydrous conditions (e.g., dichloromethane solvent, room temperature) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for sluggish reactions) and use catalysts like triethylamine to enhance urea bond formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the thiophene ring and urea linkage. Key signals include:

- Thiophene acetyl proton (~2.5 ppm) and chlorobenzyl aromatic protons (~7.3 ppm) .

- FT-IR : Validate urea formation via N-H stretching (3200–3350 cm⁻¹) and carbonyl absorption (~1650 cm⁻¹) .

- LC-MS : Assess purity and molecular ion peak ([M+H]+) for exact mass verification .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Methodological Answer :

- Solubility : Highly soluble in DMSO and DMF; limited solubility in aqueous buffers (use sonication or co-solvents like PEG-400 for in vitro assays) .

- Stability : Store at –20°C under inert gas (argon) to prevent urea hydrolysis. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability .

Advanced Research Questions

Q. How does the 5-acetylthiophene moiety influence biological activity compared to other urea derivatives?

- Methodological Answer :

- Thiophene Advantages : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., viral proteases) and improves metabolic stability compared to phenyl analogs .

- Comparative Assays : Test against analogs lacking the acetyl group (e.g., 5-methylthiophene). Use enzymatic inhibition assays (IC50) and pharmacokinetic profiling (t½ in liver microsomes) .

- Data Interpretation : A 2013 study on related 4-chlorobenzyl urea derivatives showed a 0.77 log reduction in viral titers, linked to thiophene-mediated target binding .

Q. What in vitro models are suitable for assessing antiviral activity, and how should EC50 values be interpreted?

- Methodological Answer :

- Cell Models : HEK293 or Vero cells infected with RNA viruses (e.g., Coxsackievirus B3). Pre-treat cells with non-toxic compound concentrations (determined via MTT assays) .

- EC50 Calculation : Use the Reed-Muench method to quantify the concentration reducing viral replication by 50%. For example, EC50 values of 211.4–359.7 µg/mL indicate moderate activity, requiring structural optimization .

- Validation : Confirm results with plaque reduction neutralization tests (PRNT) and RT-qPCR for viral RNA load .

Q. How can molecular docking elucidate interactions between this compound and viral targets?

- Methodological Answer :

- Target Selection : Prioritize conserved viral enzymes (e.g., 3C protease in picornaviruses). Retrieve crystal structures from PDB (e.g., 2IJD for Coxsackievirus B3 protease) .

- Docking Workflow : Use AutoDock Vina for ligand-receptor binding simulations. Focus on hydrogen bonds between the urea NH and catalytic residues (e.g., His40, Cys147) .

- Contradictions : If experimental IC50 conflicts with docking scores (e.g., high binding affinity but low activity), assess membrane permeability via Caco-2 assays .

Q. How do structural modifications (e.g., substituting the chlorobenzyl group) affect pharmacological efficacy?

- Methodological Answer :

- Substitution Strategies : Replace 4-chlorobenzyl with fluorinated or methoxy groups to modulate lipophilicity (logP). Use Hammett constants to predict electronic effects on urea reactivity .

- Biological Testing : Compare analogs in cytotoxicity (CC50) and antiviral activity (EC50) assays. For example, fluorinated analogs may show improved bioavailability but reduced target affinity .

- SAR Analysis : A 2025 study on thiophene-urea hybrids demonstrated that electron-withdrawing groups (e.g., –Cl) enhance enzyme inhibition, while bulky substituents reduce cell penetration .

Data Contradictions and Resolution

- Issue : Discrepancies between in silico docking scores and experimental activity.

- Issue : Variable EC50 values across cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.